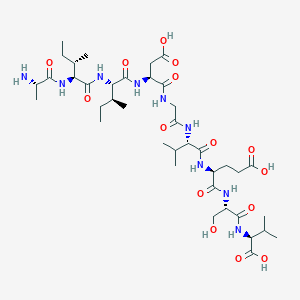
Fti1csy7CC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fti1csy7CC is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fti1csy7CC involves several steps, each requiring specific reaction conditions. The initial step typically involves the formation of a precursor compound, which is then subjected to various chemical reactions to yield this compound. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste. Key steps include the purification of intermediates and the final product using techniques such as distillation, crystallization, and chromatography.
化学反应分析
Types of Reactions
Fti1csy7CC undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions often require anhydrous conditions to prevent unwanted side reactions.
Substitution Reactions: Halogenated solvents and catalysts like palladium on carbon are commonly used. These reactions are usually carried out at elevated temperatures to increase reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of this compound. Substitution reactions often result in the formation of new compounds with different functional groups.
科学研究应用
Fti1csy7CC has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
作用机制
The mechanism of action of Fti1csy7CC involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Fti1csy7CC is unique compared to other similar compounds due to its distinct chemical structure and properties. Similar compounds include those with analogous functional groups or similar molecular weights. this compound often exhibits superior reactivity and selectivity in various chemical reactions, making it a valuable compound in research and industrial applications.
属性
CAS 编号 |
1110659-69-2 |
|---|---|
分子式 |
C39H67N9O15 |
分子量 |
902.0 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C39H67N9O15/c1-10-19(7)30(48-38(61)31(20(8)11-2)47-32(55)21(9)40)37(60)43-23(14-27(53)54)33(56)41-15-25(50)45-28(17(3)4)36(59)42-22(12-13-26(51)52)34(57)44-24(16-49)35(58)46-29(18(5)6)39(62)63/h17-24,28-31,49H,10-16,40H2,1-9H3,(H,41,56)(H,42,59)(H,43,60)(H,44,57)(H,45,50)(H,46,58)(H,47,55)(H,48,61)(H,51,52)(H,53,54)(H,62,63)/t19-,20-,21-,22-,23-,24-,28-,29-,30-,31-/m0/s1 |
InChI 键 |
FYFXBRFAAAFQMQ-BOYUFBNPSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)N |
规范 SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


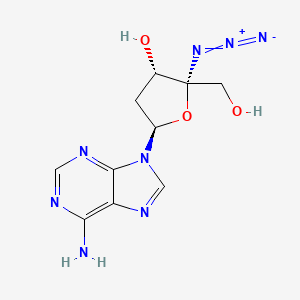
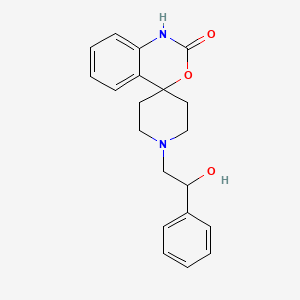
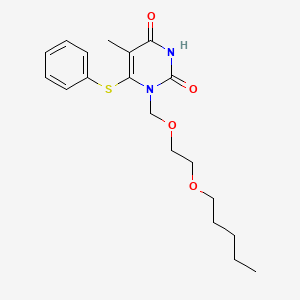
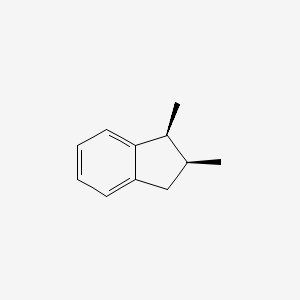

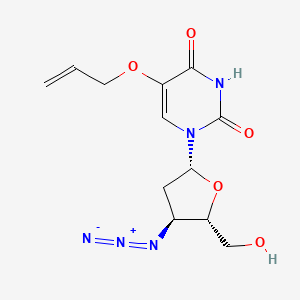
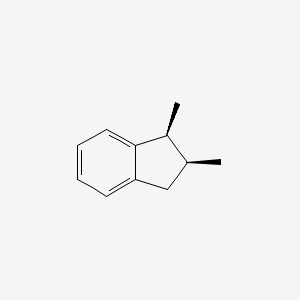
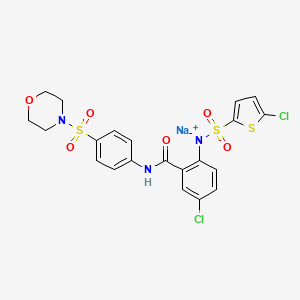




![4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12785219.png)

